molecular formula C25H21FN6O3 B2824073 N-cyclopentyl-1-[4-(isobutyrylamino)benzoyl]piperidine-3-carboxamide CAS No. 1251619-80-3

N-cyclopentyl-1-[4-(isobutyrylamino)benzoyl]piperidine-3-carboxamide

Cat. No. B2824073
CAS RN: 1251619-80-3
M. Wt: 472.48
InChI Key: OZRSWEKDJZEDOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-1-[4-(isobutyrylamino)benzoyl]piperidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CPI-1189 and belongs to the class of piperidine carboxamides. CPI-1189 has been shown to have a range of biological effects, including anti-inflammatory, analgesic, and neuroprotective properties.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Substitutions on the benzamide and piperidine moieties have shown substantial increases in inhibitory activity against AChE, suggesting potential applications in the development of treatments for diseases characterized by AChE malfunction, such as Alzheimer's disease (Sugimoto et al., 1990).

Antibacterial Evaluation

Novel piperidine-based compounds have been synthesized and shown to exhibit antibacterial effects against both Gram-negative and Gram-positive bacteria. This suggests their potential utility in developing new antibacterial agents (Pouramiri et al., 2017).

Inhibition of Farnesyl Protein Transferase

Research on piperidine derivatives as inhibitors of farnesyl protein transferase (FPT) has identified compounds with potent in vitro and in vivo activity. These findings could have implications for the treatment of cancer, as FPT plays a role in the prenylation of proteins involved in cell growth and differentiation (Mallams et al., 1998).

Inhibitors of Steroid-5alpha-Reductase

Piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized and evaluated as inhibitors of steroid-5alpha-reductase type 1 and 2, indicating potential applications in the treatment of conditions like benign prostatic hyperplasia and androgenetic alopecia (Picard et al., 2000).

Conformational Studies and Structural Analysis

Conformational studies and structural analysis of piperidine derivatives have contributed to a deeper understanding of their chemical properties and reactivity. This research aids in the design of more effective pharmaceutical agents by elucidating the relationship between structure and activity (Gholivand et al., 2005).

properties

IUPAC Name

2-[8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN6O3/c1-14-10-15(2)21(16(3)11-14)27-20(33)13-32-25(34)31-9-5-8-19(23(31)29-32)24-28-22(30-35-24)17-6-4-7-18(26)12-17/h4-12H,13H2,1-3H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRSWEKDJZEDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC(=CC=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.